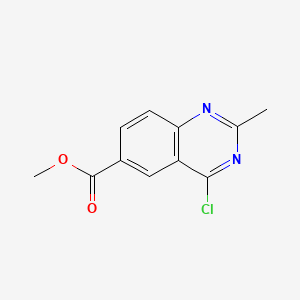
sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate is a chemical compound with the molecular formula C6H8N3NaO2. It is a derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms in a five-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate typically involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the triazole nitrogen attacks the carbon of the chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include triazole N-oxides, dihydrotriazole derivatives, and various substituted triazole compounds .
Applications De Recherche Scientifique
Sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives.
Medicine: It is being investigated for its potential anticancer, antifungal, and antibacterial properties.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts
Mécanisme D'action
The mechanism of action of sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. The compound can also interfere with the synthesis of nucleic acids and proteins, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: The parent compound, which serves as the core structure for sodium 2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)acetate.
Imidazole: Another five-membered heterocycle with two nitrogen atoms, known for its broad range of biological activities.
Pyrazole: A five-membered ring with two adjacent nitrogen atoms, used in various pharmaceutical applications
Uniqueness
This compound is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a versatile building block for drug discovery and material science set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C6H8N3NaO2 |
|---|---|
Poids moléculaire |
177.14 g/mol |
Nom IUPAC |
sodium;2-(2,5-dimethyl-1,2,4-triazol-3-yl)acetate |
InChI |
InChI=1S/C6H9N3O2.Na/c1-4-7-5(3-6(10)11)9(2)8-4;/h3H2,1-2H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
UWEPRIKQLKYYSD-UHFFFAOYSA-M |
SMILES canonique |
CC1=NN(C(=N1)CC(=O)[O-])C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Fluorofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15305712.png)


![tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate](/img/structure/B15305745.png)





